molecular formula C8H13N3O B2981154 3-(Triazol-2-yl)cyclohexan-1-ol CAS No. 1554359-83-9

3-(Triazol-2-yl)cyclohexan-1-ol

Cat. No.: B2981154
CAS No.: 1554359-83-9
M. Wt: 167.212
InChI Key: JENDBKYQYIKTFN-UHFFFAOYSA-N
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Description

3-(Triazol-2-yl)cyclohexan-1-ol: is a chemical compound that features a cyclohexane ring substituted with a triazole ring at the second position and a hydroxyl group at the first position. This compound belongs to the class of triazoles, which are known for their diverse chemical reactivity and wide range of applications in various fields such as pharmaceuticals, materials science, and chemical biology.

Scientific Research Applications

Chemistry: 3-(Triazol-2-yl)cyclohexan-1-ol is used as a building block in organic synthesis. Its triazole ring can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. The triazole ring can be functionalized with various bioactive groups, allowing for the investigation of biological pathways and mechanisms .

Medicine: this compound has potential applications in drug discovery and development. Its triazole moiety is known for its bioisosteric properties, which can mimic the structure and function of other biologically active molecules. This makes it a valuable scaffold for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .

Mechanism of Action

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1,2,3-triazoles, including “3-(Triazol-2-yl)cyclohexan-1-ol”, have attracted significant interest in medicinal chemistry due to their various biological activities and diverse properties . The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles could play a crucial role in this . This review highlighted the potent antiviral activity profile of the triazole compounds on the latest researches over the last ten years and can be useful for the future of clinical research to develop more potent and effective antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triazol-2-yl)cyclohexan-1-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click reaction.” This method is highly efficient and selective for the formation of 1,2,3-triazoles. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst. The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Triazol-2-yl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents in acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄ in solvents like ether or ethanol.

    Substitution: SOCl₂, phosphorus tribromide (PBr₃) in inert solvents like dichloromethane (DCM).

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(Triazol-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the triazole ring allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(triazol-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7-8,12H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENDBKYQYIKTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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